molecular formula C20H22N2O3S2 B2837519 4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 588696-73-5

4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2837519
CAS No.: 588696-73-5
M. Wt: 402.53
InChI Key: NHGSHFZESXWOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzothieno pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common route includes the reaction of 3,4-dimethoxyphenethylamine with a thiol-containing reagent to introduce the sulfanyl group. This intermediate is then cyclized with a benzothieno pyrimidinone precursor under specific conditions to form the final compound .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • 3,4-dimethoxyphenethylamine

Uniqueness

What sets 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of functional groups and its unique benzothieno pyrimidinone core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Biological Activity

The compound 4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry. Its unique tricyclic structure and functional groups suggest potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4SC_{18}H_{22}N_2O_4S with a molecular weight of approximately 318.44 g/mol. The structure includes a sulfanyl group and a methoxy-substituted phenyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H22N2O4SC_{18}H_{22}N_2O_4S
Molecular Weight318.44 g/mol
Functional GroupsSulfanyl, Methoxy

Anticancer Activity

Research indicates that compounds similar to this tricyclic structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds derived from similar structures demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against MCF-7 cells, indicating potent activity against breast cancer .
  • HCT-116 (Colon Cancer) : Certain derivatives exhibited promising results with IC50 values suggesting effective inhibition of cell proliferation .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar sulfur-containing compounds have been reported to possess antibacterial and antifungal activities:

  • Studies have shown that mercapto-substituted compounds can inhibit the growth of pathogenic bacteria and fungi .
  • The presence of the sulfanyl group is often linked to enhanced antimicrobial efficacy.

Anti-inflammatory Activity

Anti-inflammatory properties have been observed in related compounds, which may be attributed to their ability to modulate inflammatory pathways:

  • Some studies suggest that triazole-thione derivatives can reduce inflammation markers in various models .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study investigated the cytotoxic effects of a series of triazole-thione derivatives on cancer cell lines including MCF-7 and HCT-116. The results indicated that several compounds exhibited significant cytotoxicity with varying IC50 values, highlighting the potential of sulfur-containing heterocycles in cancer therapy .
  • Antimicrobial Screening :
    • Another study focused on the antimicrobial activity of thiophene derivatives against standard bacterial strains. The results showed that certain derivatives had comparable or superior activity compared to standard antibiotics .
  • Mechanistic Insights :
    • Interaction studies have revealed that these compounds may exert their biological effects through multiple mechanisms, including inhibition of specific enzymes involved in cancer progression and modulation of immune responses .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-24-14-8-7-12(11-15(14)25-2)9-10-22-19(23)17-13-5-3-4-6-16(13)27-18(17)21-20(22)26/h7-8,11H,3-6,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSHFZESXWOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC4=C3CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.